Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- is a heterocyclic compound with a unique structure that includes multiple nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- typically involves the reaction of glyoxal dihydrate with 1,2-ethanediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in reduction reactions.
Substitution: Halogenating agents and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties .
Medicine
In medicine, Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- is being explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decahydro-pyrazino[2,3-b]pyrazine: A similar compound with a slightly different structure.
1,4,5,8-Tetraazadecalin: Another related compound with similar properties.
Uniqueness
Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- stands out due to its unique nitroso groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
81898-35-3 |
---|---|
Molekularformel |
C6H10N8O4 |
Molekulargewicht |
258.20 g/mol |
IUPAC-Name |
1,4,5,8-tetranitroso-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C6H10N8O4/c15-7-11-1-2-12(8-16)6-5(11)13(9-17)3-4-14(6)10-18/h5-6H,1-4H2 |
InChI-Schlüssel |
VEYWUVHJFGHNOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2C(N1N=O)N(CCN2N=O)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.